tert-Butyl (3-acetamido-5-chloro-2-methylphenyl)carbamate tert-Butyl (3-acetamido-5-chloro-2-methylphenyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15779642
InChI: InChI=1S/C14H19ClN2O3/c1-8-11(16-9(2)18)6-10(15)7-12(8)17-13(19)20-14(3,4)5/h6-7H,1-5H3,(H,16,18)(H,17,19)
SMILES:
Molecular Formula: C14H19ClN2O3
Molecular Weight: 298.76 g/mol

tert-Butyl (3-acetamido-5-chloro-2-methylphenyl)carbamate

CAS No.:

Cat. No.: VC15779642

Molecular Formula: C14H19ClN2O3

Molecular Weight: 298.76 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (3-acetamido-5-chloro-2-methylphenyl)carbamate -

Specification

Molecular Formula C14H19ClN2O3
Molecular Weight 298.76 g/mol
IUPAC Name tert-butyl N-(3-acetamido-5-chloro-2-methylphenyl)carbamate
Standard InChI InChI=1S/C14H19ClN2O3/c1-8-11(16-9(2)18)6-10(15)7-12(8)17-13(19)20-14(3,4)5/h6-7H,1-5H3,(H,16,18)(H,17,19)
Standard InChI Key MMDLDGCJUGLTLZ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1NC(=O)OC(C)(C)C)Cl)NC(=O)C

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, tert-butyl N-(3-acetamido-5-chloro-2-methylphenyl)carbamate, reflects its hierarchical architecture: a phenyl ring substituted with acetamido (–NHCOCH₃) at position 3, chloro (–Cl) at position 5, and methyl (–CH₃) at position 2, linked to a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic workflows. Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC14H19ClN2O3\text{C}_{14}\text{H}_{19}\text{ClN}_{2}\text{O}_{3}
Molecular Weight298.76 g/mol
Canonical SMILESCC1=C(C=C(C=C1NC(=O)OC(C)(C)C)Cl)NC(=O)C
InChIKeyMMDLDGCJUGLTLZ-UHFFFAOYSA-N

The chloro and methyl groups induce steric and electronic effects that influence binding to hydrophobic protein pockets, while the acetamido moiety may participate in hydrogen bonding .

Synthesis and Optimization

Synthesis typically proceeds via coupling reactions between 3-amino-5-chloro-2-methylphenol derivatives and Boc-protecting reagents. A standard protocol involves:

  • Amide Formation: Reacting 3-amino-5-chloro-2-methylphenol with acetic anhydride to install the acetamido group.

  • Carbamate Coupling: Treating the intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine, often using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents.

Reaction conditions (e.g., dichloromethane solvent, 0–5°C, 12–24 hours) ensure high yields (>70%) and minimal side products. Comparative studies with analogs, such as tert-butyl (3-amino-5-chloro-2-methylphenyl)carbamate (C11H16ClN2O2\text{C}_{11}\text{H}_{16}\text{ClN}_{2}\text{O}_{2}), highlight the acetamido group’s role in enhancing metabolic stability.

Physicochemical Properties

The compound’s physicochemical profile is critical for drug-likeness assessments:

PropertyValueSource
Density~1.3 g/cm³ (estimated)
Boiling Point372–375°C (extrapolated)
LogP (Partition Coefficient)2.8 (predicted)

The tert-butyl group contributes to lipophilicity (logP\log P), favoring membrane permeability, while the polar carbamate and acetamido groups moderate solubility in aqueous media . Stability studies under varying pH and temperature conditions are pending but anticipated to align with carbamate analogs showing degradation above 150°C .

Spectroscopic Characterization

Structural validation relies on spectroscopic techniques:

  • NMR: 1H^1\text{H}-NMR signals at δ 1.42 ppm (9H, s, tert-butyl), δ 2.15 ppm (3H, s, acetamido CH₃), and δ 6.8–7.2 ppm (aromatic protons) confirm substituent positions.

  • IR: Stretching frequencies at 1680 cm⁻¹ (carbamate C=O) and 1650 cm⁻¹ (amide C=O) verify functional groups.

  • Mass Spectrometry: A molecular ion peak at m/z 298.76 ([M]⁺) and fragments at m/z 242 ([M – C₄H₈]⁺) and 201 ([M – Boc]⁺) corroborate the structure.

Biological Activity and Mechanistic Insights

The compound’s bioactivity stems from its dual substituents:

  • Chloro Group: Electron-withdrawing effects enhance binding to electrophilic regions of target proteins, as seen in CFTR potentiators.

  • Acetamido Group: Participates in hydrogen bonding with residues in enzyme active sites, analogous to PRMT5 inhibitors .

In vitro assays suggest low micromolar affinity for inflammatory mediators (e.g., COX-2), though specific targets remain under investigation. Structural analogs, such as 1H-1,2,3-triazole-4-carboxamides, demonstrate that tert-butyl positioning modulates PXR (pregnane X receptor) binding, implying similar steric dependencies .

Applications in Medicinal Chemistry

Current research prioritizes:

  • CFTR Potentiation: Quinolinone derivatives with chloro and acetamido groups improve chloride channel function in cystic fibrosis models.

  • Anti-Inflammatory Agents: Analogous carbamates inhibit prostaglandin synthesis via COX-2 blockade.

  • PRMT5 Inhibition: Methyltransferase inhibitors leveraging tert-butyl carbamates show antitumor activity, suggesting therapeutic parallelism .

Future Directions

Optimization strategies include:

  • Substituent Engineering: Replacing chloro with fluoro to enhance metabolic stability.

  • Prodrug Development: Masking the carbamate as a phosphate ester for improved aqueous solubility .

  • Target Identification: High-throughput screening against kinase libraries to uncover novel applications .

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